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molecular formula C5H3BrClN B150940 3-Bromo-2-chloropyridine CAS No. 52200-48-3

3-Bromo-2-chloropyridine

Cat. No. B150940
M. Wt: 192.44 g/mol
InChI Key: HDYNIWBNWMFBDO-UHFFFAOYSA-N
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Patent
US07560551B2

Procedure details

3-Bromo-2-chloropyridine (7.27 g, 37.8 mmol), 5-aminopyridin-2-ol (4.99 g, 45.3 mmol), freshly ground cesium carbonate (36.9 g, 113 mmol), and DMSO (37.8 ml, 37.8 mmol) were added into a glass round bottom pressure vessel equipped with a stir bar. The vessel was sealed and placed in a preheated oil bath at 130° C. After 18 h, the reaction was diluted with EtOAc (4×250 mL) and the whole solution was sonicated. After the solid was settled, the top solution was decanted through a pad of celite and silica gel (each layer was 1 cm). This procedure was repeated for the salt residue which left in the flask to remove the product and DMSO from the salt. The filtrate was concentrated to give an oil which included the product and DMSO. The product was extracted with EtOAc (3×300 mL) and DCM (1×100 mL). The EtOAc and DCM layers were washed separately with a minimum amount of brine. The organic phases were dried separately over a minimum amount of MgSO4. The MgSO4 was filtered off and the filtrates were combined and concentrated. A wet, light green solid was obtained. The solid was triturated with hexanes. The solid was filtered off, collected, and dried under vacuum. The product, 6-(3-bromopyridin-2-yloxy)pyridin-3-amine was collected as tan solids. A second batch was obtained from the filtrate. The filtrate was concentrated to give an oil. The oil was purified by ISCO column chromatography using 90:10 DCM:(90:10:1 DCM:MeOH:NH4OH). A light yellow solid, was obtained, dried under vacuum, and given a sample ID: A wet, green solid was obtained, dried under vacuum. MS Calcd for C10H8BrN3O: [M]+=265. Found [M+1]+=266.
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
4.99 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
36.9 g
Type
reactant
Reaction Step One
Name
Quantity
37.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:9][C:10]1[CH:11]=[CH:12][C:13]([OH:16])=[N:14][CH:15]=1.C(=O)([O-])[O-].[Cs+].[Cs+].CS(C)=O>CCOC(C)=O>[Br:1][C:2]1[C:3]([O:16][C:13]2[N:14]=[CH:15][C:10]([NH2:9])=[CH:11][CH:12]=2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
7.27 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)Cl
Name
Quantity
4.99 g
Type
reactant
Smiles
NC=1C=CC(=NC1)O
Name
cesium carbonate
Quantity
36.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
37.8 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath at 130° C
CUSTOM
Type
CUSTOM
Details
the whole solution was sonicated
CUSTOM
Type
CUSTOM
Details
the top solution was decanted through a pad of celite and silica gel (each layer
WAIT
Type
WAIT
Details
left in the flask
CUSTOM
Type
CUSTOM
Details
to remove the product and DMSO from the salt
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil which
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc (3×300 mL) and DCM (1×100 mL)
WASH
Type
WASH
Details
The EtOAc and DCM layers were washed separately with a minimum amount of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases were dried separately over a minimum amount of MgSO4
FILTRATION
Type
FILTRATION
Details
The MgSO4 was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
A wet, light green solid was obtained
CUSTOM
Type
CUSTOM
Details
The solid was triturated with hexanes
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The product, 6-(3-bromopyridin-2-yloxy)pyridin-3-amine was collected as tan solids
CUSTOM
Type
CUSTOM
Details
A second batch was obtained from the filtrate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by ISCO column chromatography
CUSTOM
Type
CUSTOM
Details
A light yellow solid, was obtained
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
A wet, green solid was obtained
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC=1C(=NC=CC1)OC1=CC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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